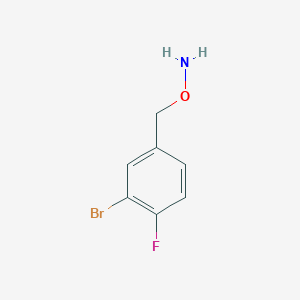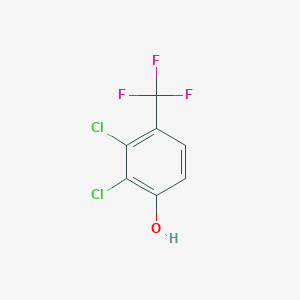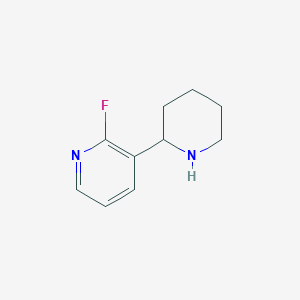
Ethyl 2-(cyclopentylamino)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(cyclopentylamino)nicotinate is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of nicotinic acid, which is known for its various applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of an ethyl ester group and a cyclopentylamino group attached to the nicotinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopentylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopentylamino group. One common method includes:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Amination: Ethyl nicotinate is then reacted with cyclopentylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(cyclopentylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Amine derivatives.
Substitution: Substituted nicotinate compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(cyclopentylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Ethyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to modulate certain receptors and enzymes, leading to various biological effects. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl nicotinate
- Cyclopentylamine
- Nicotinic acid derivatives
Comparison: Ethyl 2-(cyclopentylamino)nicotinate is unique due to the presence of both the ethyl ester and cyclopentylamino groups, which confer distinct chemical and biological properties. Compared to Ethyl nicotinate, it has enhanced biological activity due to the cyclopentylamino group. Similarly, it differs from Cyclopentylamine in its ester functionality, which affects its reactivity and solubility.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 2-(cyclopentylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-5-9-14-12(11)15-10-6-3-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
UGYUSOHLCHSJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
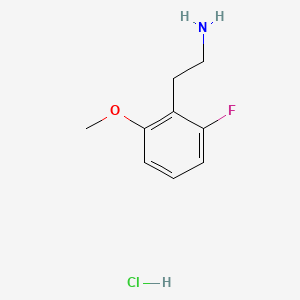


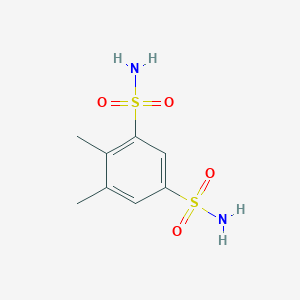

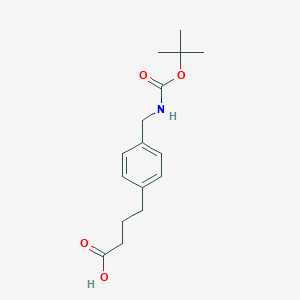
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
